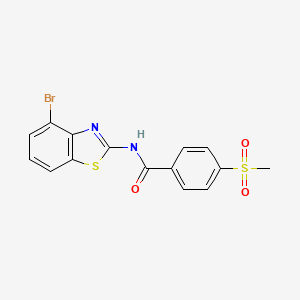

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide

CAS No.: 896360-02-4

Cat. No.: VC6986366

Molecular Formula: C15H11BrN2O3S2

Molecular Weight: 411.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896360-02-4 |

|---|---|

| Molecular Formula | C15H11BrN2O3S2 |

| Molecular Weight | 411.29 |

| IUPAC Name | N-(4-bromo-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |

| Standard InChI | InChI=1S/C15H11BrN2O3S2/c1-23(20,21)10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)22-15/h2-8H,1H3,(H,17,18,19) |

| Standard InChI Key | SFNWNGMIDMJNKF-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |

Introduction

Chemical Identity and Structural Characteristics

N-(4-Bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is systematically named according to IUPAC guidelines as N-(4-bromo-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide . Its molecular architecture consists of a benzothiazole ring substituted with a bromine atom at the 4-position, linked via an amide bond to a 4-(methylsulfonyl)benzoyl group.

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 896360-02-4 | |

| Molecular Formula | C₁₅H₁₁BrN₂O₃S₂ | |

| Molecular Weight | 411.3 g/mol | |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br | |

| InChIKey | SFNWNGMIDMJNKF-UHFFFAOYSA-N |

The compound’s structure is validated by spectroscopic methods, including ¹H NMR and mass spectrometry, though specific spectral data for this derivative remain unpublished in open literature .

Synthesis and Manufacturing

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide likely follows a two-step protocol common to benzothiazole sulfonamides. A plausible route involves:

-

Sulfonylation: Reacting 4-bromo-2-aminobenzothiazole with 4-(methylsulfonyl)benzoyl chloride in the presence of a base such as pyridine .

-

Purification: Chromatographic techniques (e.g., silica gel with methanol/dichloromethane mixtures) yield the final product .

While explicit details for this compound are scarce, analogous syntheses of sulfonamide-linked benzothiazoles report yields exceeding 90% under mild conditions (room temperature, 19 hours) . The reaction typically proceeds under inert atmospheres to prevent side reactions involving moisture-sensitive intermediates .

Structural and Spectroscopic Analysis

NMR Characterization

For structurally related compounds, ¹H NMR spectra exhibit distinct signals:

-

Aromatic protons: Resonances between δ 7.71–7.77 ppm for benzene rings .

-

Thiazole protons: Doublets near δ 6.87–7.29 ppm (J ≈ 4.6 Hz) .

-

Methylsulfonyl group: A singlet at δ 3.0–3.2 ppm for the –SO₂CH₃ moiety .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of similar derivatives shows molecular ion peaks [M+H]⁺ at m/z 319.0–411.3, consistent with bromine and sulfur isotopic patterns .

Physicochemical Properties

The methylsulfonyl group enhances polarity compared to unsubstituted benzothiazoles, potentially improving aqueous solubility in protic solvents .

Recent Advances and Research Directions

Recent studies focus on optimizing benzothiazole sulfonamides for enhanced bioavailability and target selectivity. Computational modeling predicts strong binding affinities for carbonic anhydrase IX, a cancer-associated enzyme . Additionally, nanoparticle-based delivery systems are being tested to mitigate solubility limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume